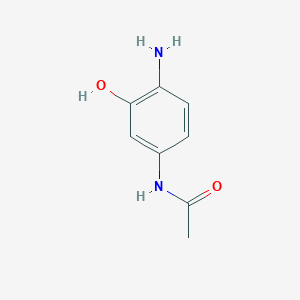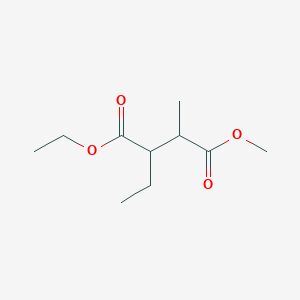
1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This particular compound is characterized by its complex structure, which includes multiple ethyl and methyl groups attached to a butanedioate backbone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate typically involves esterification reactions. One common method is the reaction of 1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
化学反应分析
Types of Reactions: 1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a base catalyst.
Common Reagents and Conditions:
Hydrolysis: Water, sulfuric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Methanol or ethanol, sodium methoxide or sodium ethoxide.
Major Products Formed:
Hydrolysis: 1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioic acid and ethanol.
Reduction: 1-Ethyl 4-methyl 2-ethyl-3-methylbutanediol.
Transesterification: New ester and corresponding alcohol.
科学研究应用
1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical events. For instance, its ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Ethyl 3-methylbutanoate: Similar ester structure but with fewer ethyl and methyl groups.
Methyl 2-ethylhexanoate: Another ester with a different carbon chain arrangement.
Butyl acetate: A simpler ester with a different functional group arrangement.
Uniqueness: 1-Ethyl 4-methyl 2-ethyl-3-methylbutanedioate is unique due to its complex structure, which imparts distinct chemical and physical properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
6963-51-5 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
1-O-ethyl 4-O-methyl 2-ethyl-3-methylbutanedioate |
InChI |
InChI=1S/C10H18O4/c1-5-8(10(12)14-6-2)7(3)9(11)13-4/h7-8H,5-6H2,1-4H3 |
InChI 键 |
YKUOZBQQJWJPRI-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(C)C(=O)OC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


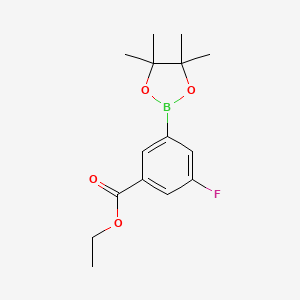
![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
![(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)

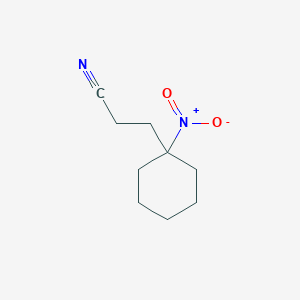
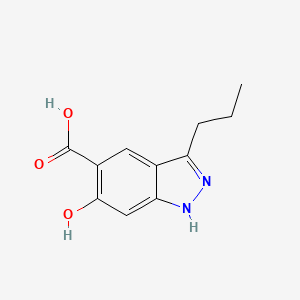
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)

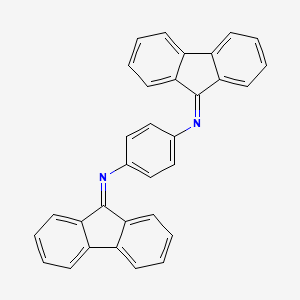
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
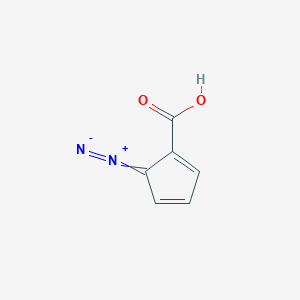
![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)
![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
